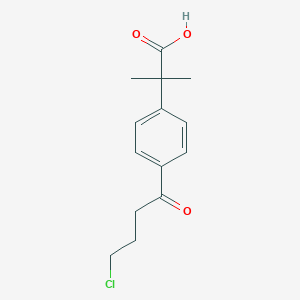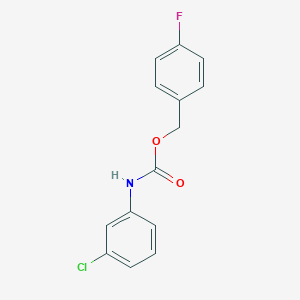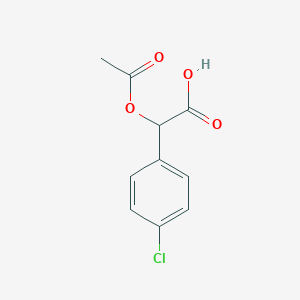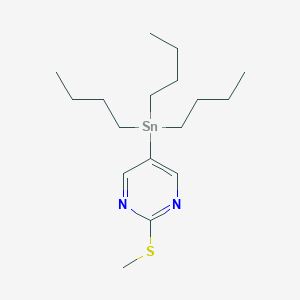![molecular formula C7H4N2O3S B182333 7-Nitrobenzo[D]oxazole-2-thiol CAS No. 101494-76-2](/img/structure/B182333.png)
7-Nitrobenzo[D]oxazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Nitrobenzo[D]oxazole-2-thiol (NBD-2-thiol) is a fluorescent dye that is widely used in biochemical and physiological research. It is a small molecule that can be attached to proteins, peptides, and other biomolecules to track their movement and interactions in living cells and tissues. NBD-2-thiol is a versatile tool that has found applications in a wide range of fields, including neuroscience, pharmacology, and biochemistry.
作用机制
The mechanism of action of 7-Nitrobenzo[D]oxazole-2-thiol is based on its ability to undergo a photochemical reaction known as photoisomerization. When excited by light, the molecule undergoes a reversible conformational change, which results in a shift in its fluorescence emission spectrum. This property allows 7-Nitrobenzo[D]oxazole-2-thiol to act as a molecular sensor, reporting on changes in the local environment of the attached biomolecule.
生化和生理效应
7-Nitrobenzo[D]oxazole-2-thiol has been used to study a wide range of biochemical and physiological processes. For example, it has been used to track the movement of neurotransmitter receptors in the brain, allowing researchers to better understand how these receptors are regulated. It has also been used to study the interactions between proteins and lipids in cell membranes, providing insights into the mechanisms of signal transduction.
实验室实验的优点和局限性
One of the main advantages of 7-Nitrobenzo[D]oxazole-2-thiol is its versatility. It can be attached to a wide range of biomolecules, making it a valuable tool for studying many different biological processes. It is also relatively easy to synthesize and can be used in a wide range of experimental settings.
However, there are also some limitations to the use of 7-Nitrobenzo[D]oxazole-2-thiol. One of the main limitations is its sensitivity to environmental factors such as pH and temperature. This can make it difficult to interpret experimental results, particularly when comparing data obtained under different conditions. Additionally, the fluorescence of 7-Nitrobenzo[D]oxazole-2-thiol can be quenched by certain compounds, which can limit its usefulness in some experimental settings.
未来方向
There are many potential future directions for the use of 7-Nitrobenzo[D]oxazole-2-thiol in scientific research. One area of interest is the development of new methods for attaching the molecule to biomolecules, which could improve its sensitivity and specificity. Another area of interest is the development of new imaging techniques that can be used to track the movement and interactions of 7-Nitrobenzo[D]oxazole-2-thiol-labeled biomolecules in living tissues.
Conclusion:
In conclusion, 7-Nitrobenzo[D]oxazole-2-thiol is a highly versatile fluorescent dye that has found widespread use in scientific research. Its unique properties make it a valuable tool for studying a wide range of biological processes, from the movement of proteins in cells to the interactions between lipids and proteins in cell membranes. While there are some limitations to its use, the potential future directions for the development of new methods and techniques suggest that 7-Nitrobenzo[D]oxazole-2-thiol will continue to be an important tool for scientific research in the years to come.
合成方法
The synthesis of 7-Nitrobenzo[D]oxazole-2-thiol involves the reaction of 7-nitrobenzo[d]oxazole with thiourea. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is purified by column chromatography or recrystallization. The synthesis of 7-Nitrobenzo[D]oxazole-2-thiol is relatively straightforward and can be carried out in a standard organic chemistry laboratory.
科学研究应用
7-Nitrobenzo[D]oxazole-2-thiol has found widespread use in scientific research due to its unique properties. It is a highly fluorescent molecule that can be excited by light in the blue-green range and emits light in the green-yellow range. This makes it an ideal tool for fluorescence microscopy, which is widely used in cell biology and neuroscience. 7-Nitrobenzo[D]oxazole-2-thiol can be attached to proteins and peptides using a variety of chemical methods, allowing researchers to track their movement and interactions in living cells and tissues.
属性
CAS 编号 |
101494-76-2 |
|---|---|
产品名称 |
7-Nitrobenzo[D]oxazole-2-thiol |
分子式 |
C7H4N2O3S |
分子量 |
196.19 g/mol |
IUPAC 名称 |
7-nitro-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H4N2O3S/c10-9(11)5-3-1-2-4-6(5)12-7(13)8-4/h1-3H,(H,8,13) |
InChI 键 |
ZLFRXDKLEGRIRI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)N2 |
规范 SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)N2 |
同义词 |
7-Nitro-benzooxazole-2-thiol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



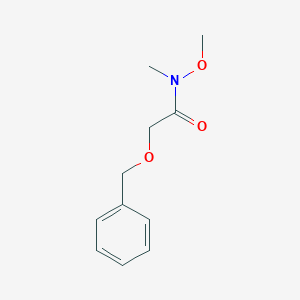
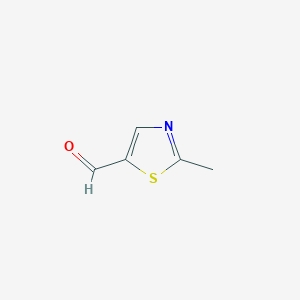
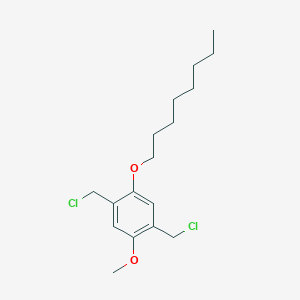
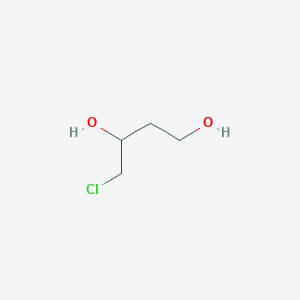
![9-chloro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B182257.png)
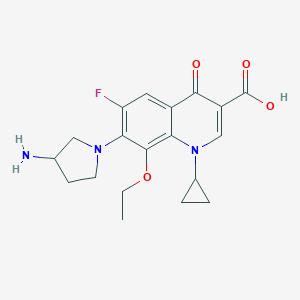
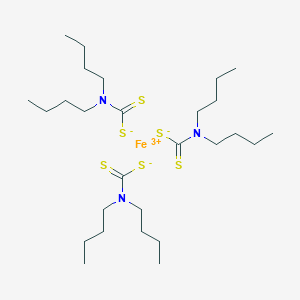
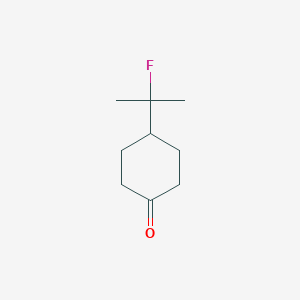
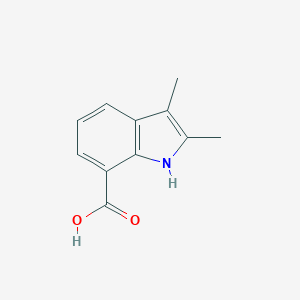
![Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (s)-](/img/structure/B182267.png)
